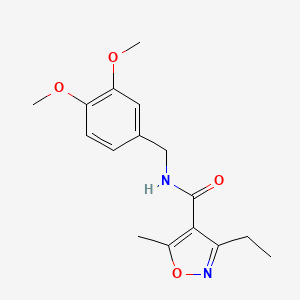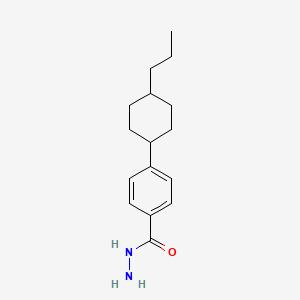![molecular formula C8H12N8O B5751652 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE](/img/structure/B5751652.png)
1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two triazole rings connected via a non-azoxy linkage, with ethyl groups attached to the nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE typically involves the following steps:
Formation of the Triazole Rings: The triazole rings can be synthesized using “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Ethyl Groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Formation of the Non-Azoxy Linkage: The non-azoxy linkage can be formed through a series of oxidation and reduction reactions, often involving reagents such as hydrogen peroxide and sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure precise control over reaction conditions, leading to high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole rings can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted triazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit carbonic anhydrase, leading to reduced cellular proliferation.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell growth, such as the NF-κB and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
1-ETHYL-1H-1,2,3-TRIAZOLE: A simpler triazole derivative with similar biological activities.
4-ETHYL-1H-1,2,3-TRIAZOLE: Another triazole derivative with ethyl substitution at a different position.
1,2,4-TRIAZOLE: A related triazole compound with a different nitrogen arrangement.
Uniqueness: 1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE is unique due to its non-azoxy linkage and dual triazole rings, which confer distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
IUPAC Name |
(Z)-(1-ethyltriazol-4-yl)-(1-ethyltriazol-4-yl)imino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N8O/c1-3-14-5-7(9-12-14)11-16(17)8-6-15(4-2)13-10-8/h5-6H,3-4H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIJGAOKSCPMAL-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)N=[N+](C2=CN(N=N2)CC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(N=N1)/N=[N+](/C2=CN(N=N2)CC)\[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![METHYL 3-NITRO-5-[(PHENETHYLAMINO)CARBONYL]BENZOATE](/img/structure/B5751603.png)
![3-{[3-(METHOXYCARBONYL)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5751615.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)





![3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)
